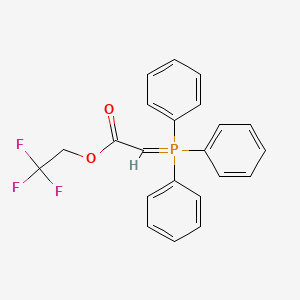![molecular formula C18H34BrF2N B14219134 8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide CAS No. 823178-62-7](/img/structure/B14219134.png)
8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluoro-N,N-dipentylbicyclo[510]octan-1-amine;hydrobromide is a chemical compound known for its unique bicyclic structure and the presence of fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclo[5.1.0]octane structure.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
N-alkylation:
Formation of the hydrobromide salt: The final step involves the reaction of the amine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced fluorination techniques to ensure selective introduction of fluorine atoms.
Analyse Chemischer Reaktionen
Types of Reactions
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Reagents such as sodium iodide in acetone or other nucleophiles can be used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of halogenated or functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure and fluorine content make it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems.
Wirkmechanismus
The mechanism of action of 8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The N,N-dipentyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,8-Difluoro-N,N-dipropylbicyclo[5.1.0]octan-1-amine: Similar structure but with shorter alkyl chains.
8,8-Difluoro-N,N-dibutylbicyclo[5.1.0]octan-1-amine: Similar structure but with different alkyl chain length.
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-7-amine: Similar structure but with the amine group at a different position.
Uniqueness
8,8-Difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide is unique due to its specific combination of fluorine atoms and N,N-dipentyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
823178-62-7 |
|---|---|
Molekularformel |
C18H34BrF2N |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide |
InChI |
InChI=1S/C18H33F2N.BrH/c1-3-5-10-14-21(15-11-6-4-2)17-13-9-7-8-12-16(17)18(17,19)20;/h16H,3-15H2,1-2H3;1H |
InChI-Schlüssel |
IMWVNGRTYYFBAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCCC)C12CCCCCC1C2(F)F.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
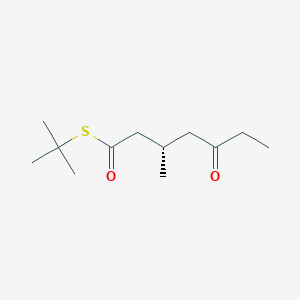
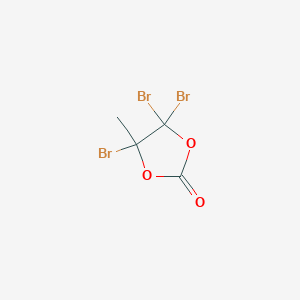
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)

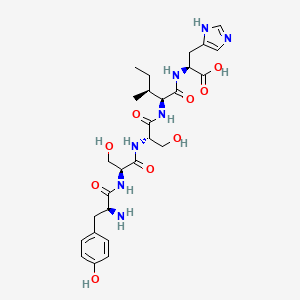
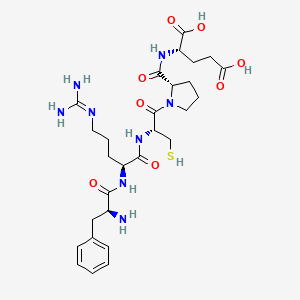
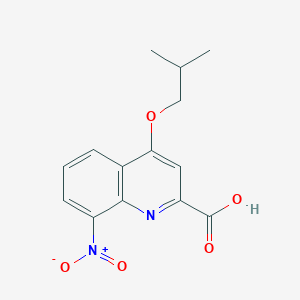

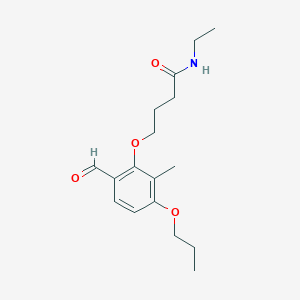

![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
